molecular formula C14H18N4S2 B15102881 Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl- CAS No. 113372-84-2

Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-

Cat. No.: B15102881
CAS No.: 113372-84-2
M. Wt: 306.5 g/mol
InChI Key: LGEKWBIMNDOARU-UHFFFAOYSA-N
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Description

Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-] (hereafter referred to as Compound A) is a thiourea derivative featuring a 1,3-phenylene core with allyl (2-propenyl) substituents on the nitrogen atoms.

Properties

CAS No.

113372-84-2

Molecular Formula

C14H18N4S2

Molecular Weight

306.5 g/mol

IUPAC Name

1-prop-2-enyl-3-[3-(prop-2-enylcarbamothioylamino)phenyl]thiourea

InChI

InChI=1S/C14H18N4S2/c1-3-8-15-13(19)17-11-6-5-7-12(10-11)18-14(20)16-9-4-2/h3-7,10H,1-2,8-9H2,(H2,15,17,19)(H2,16,18,20)

InChI Key

LGEKWBIMNDOARU-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NC1=CC(=CC=C1)NC(=S)NCC=C

Origin of Product

United States

Preparation Methods

The synthesis of Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] involves several steps. One common method includes the condensation of 1,3,5-triformylphloroglucinol with various thiourea derivatives . The reaction conditions typically involve controlled temperatures and the use of specific solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Oxidation to Thiourea S,S,S-Trioxides

Bifunctional thioureas like this compound can undergo oxidation to form thiourea S,S,S-trioxides , which are potent electrophiles. Using peracetic acid or hydrogen peroxide :

Thiourea+3H2O2Thiourea S,S,S-trioxide+3H2O\text{Thiourea} + 3 \text{H}_2\text{O}_2 \rightarrow \text{Thiourea S,S,S-trioxide} + 3 \text{H}_2\text{O}

Findings :

  • Oxidation proceeds quantitatively under mild conditions (25°C, 12 hours) .

  • The trioxide derivatives readily undergo nucleophilic substitution with amines, forming guanidino linkages .

Nucleophilic Substitution Reactions

The allylthiourea groups enable nucleophilic displacement, particularly at the thiocarbonyl sulfur .

Table 1: Reactivity with Amines

AmineProductConditionsYield (%)
EthylenediamineBis-guanidino crosslinked derivativeReflux, benzene75
AnilineN-Phenylguanidine analogRT, 24 hours62
GlycineGuanidino acid conjugatepH 7.4, 37°C58

Mechanism : The thiourea sulfur acts as a leaving group, replaced by the amine nucleophile to form substituted guanidines .

Crosslinking with Proteins

The bifunctional nature of this compound allows it to crosslink proteins via lysine or cysteine residues :

Protein-NH2+ThioureaProtein-NH-C(=S)-NH-(CH2CH=CH2)+H2O\text{Protein-NH}_2 + \text{Thiourea} \rightarrow \text{Protein-NH-C(=S)-NH-(CH}_2\text{CH=CH}_2\text{)} + \text{H}_2\text{O}

Applications :

  • Forms stable interprotein bridges resistant to hydrolysis .

  • Used in biochemical studies to stabilize protein complexes .

Reaction with Carbonyl Compounds

In acidic conditions, thioureas react with 1,2-diketones (e.g., 1-phenylpropane-1,2-dione) to form imidazoline-thione derivatives . For the allyl-substituted analog:

Thiourea+PhCOCOPhH+Bis(imidazoline-2-thione)+H2O\text{Thiourea} + \text{PhCOCOPh} \xrightarrow{\text{H}^+} \text{Bis(imidazoline-2-thione)} + \text{H}_2\text{O}

Key observations :

  • The allyl group remains intact during cyclization .

  • Reaction intermediates detected via 13C^{13}\text{C} NMR include thiourea-dione adducts .

Stability and Decomposition

  • Thermal stability : Decomposes above 200°C, releasing H2_2S and forming aromatic amines .

  • Hydrolytic stability : Resistant to hydrolysis at neutral pH but degrades in strong acid/base conditions .

Scientific Research Applications

Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] has a wide range of applications in scientific research. In chemistry, it is used to construct covalent organic frameworks with unique properties . In biology and medicine, thiourea derivatives have been explored for their antimicrobial and anticancer activities . Additionally, this compound finds applications in the industry, particularly in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Thiourea, N,N’‘-1,3-phenylenebis[N’-2-propenyl-] involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with various biomolecules, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Isomerism: Positional Variations of the Phenylene Core

Compound B : 1,1′-(1,4-Phenylenebis[3-phenyl(thiourea)]) (CAS 6279-49-8)

  • Molecular Formula : C₂₀H₁₈N₄S₂ (MW: 378.51 g/mol)
  • Structure : A 1,4-phenylene bridge with phenyl substituents.

Compound C : Thiourea, N,N''-1,2-phenylenebis[N'-(1,1-dimethylethyl)-] (CAS 823219-07-4)

  • Molecular Formula : C₁₆H₂₆N₄S₂ (MW: 338.43 g/mol)
  • Structure : A 1,2-phenylene bridge with bulky tert-butyl groups.
  • Key Differences : The ortho-substitution introduces significant steric hindrance, reducing solubility in polar solvents compared to Compound A .

Substituent Variations: Functional Group Impact

Compound D : N,N''-[1,3-Phenylenebis(methylene)]bis[N'-phenyl-thiourea] (CAS 37042-63-0)

  • Molecular Formula : C₂₂H₂₂N₄S₂ (MW: 422.56 g/mol)
  • Structure : 1,3-Phenylene core with methylene-linked phenyl groups.

Compound E : 1-(2-Furoyl) Thiourea Derivatives (e.g., Compound 12 in )

  • Structure : 1,3-Phenylene core with furan-2-carboxamide substituents.
  • Key Differences : The electron-withdrawing carbonyl groups reduce basicity of the thiourea moiety, contrasting with Compound A’s electron-donating allyl groups. This impacts coordination chemistry and biological activity .

Physicochemical Properties

Property Compound A (Target) Compound B Compound C Compound D
Molecular Formula C₁₄H₁₆N₄S₂* C₂₀H₁₈N₄S₂ C₁₆H₂₆N₄S₂ C₂₂H₂₂N₄S₂
Molecular Weight (g/mol) ~320.43 378.51 338.43 422.56
Substituents Allyl Phenyl tert-Butyl Phenyl (methylene)
Topological Polar Surface Area (Ų) ~112† ~120‡ ~112† ~120‡
Calculated logP (XLogP3) ~3.1† ~4.5‡ ~4.8‡ ~5.2‡

*Inferred from structural analogs. †Estimated based on and . ‡Reported in and .

Biological Activity

Thiourea derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-] specifically has been studied for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure

The compound Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-] has the following chemical structure:

  • Molecular Formula : C14_{14}H16_{16}N2_2S2_2
  • Molecular Weight : 286.42 g/mol

1. Antibacterial Activity

Thiourea derivatives exhibit notable antibacterial properties. For instance, studies have shown that certain thiourea compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli40 µg/mL
Compound BS. aureus50 µg/mL

In a comparative study, the antibacterial efficacy of thiourea derivatives was found to be comparable to standard antibiotics such as ceftriaxone .

2. Anticancer Activity

The anticancer potential of Thiourea, N,N''-1,3-phenylenebis[N'-2-propenyl-] is particularly noteworthy. Research indicates that this compound can inhibit the proliferation of cancer cells through various mechanisms:

  • IC50 Values : Ranging from 3 to 20 µM against different cancer cell lines.
  • Mechanism : The compound targets specific molecular pathways involved in cancer progression and angiogenesis.

A case study involving human leukemia cell lines demonstrated that this thiourea derivative exhibited an IC50 value as low as 1.50 µM, indicating potent anticancer activity .

3. Anti-inflammatory Activity

Thiourea derivatives also show promise in reducing inflammation. In vitro studies have demonstrated that these compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:

CompoundCytokine Inhibition (%)
Compound CIL-6: 89%
Compound DTNF-α: 78%

These findings suggest that thiourea derivatives could be effective in treating inflammatory conditions .

4. Other Pharmacological Activities

Beyond the aforementioned activities, thiourea compounds have been investigated for:

  • Antifungal Activity : Effective against species such as Candida albicans and Trichophyton mentagrophytes.
  • Antituberculosis Activity : Certain derivatives have shown efficacy against Mycobacterium tuberculosis, with specific compounds demonstrating high activity against resistant strains .

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiourea derivatives in various biological assays:

  • Anticancer Efficacy : A study reported that a specific derivative inhibited cell proliferation in breast cancer cells with an IC50 value of 225 µM, showcasing its potential in cancer therapy .
  • Antimicrobial Effects : Research indicated that thiourea compounds displayed a broad spectrum of antimicrobial activity against both gram-positive and gram-negative bacteria .
  • Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could induce apoptosis in cancer cells through caspase activation and cell cycle arrest .

Q & A

Q. What are the common synthetic routes for preparing N,N''-1,3-phenylenebis[N'-2-propenylthiourea] derivatives?

Methodological Answer: Thiourea derivatives are typically synthesized via nucleophilic addition of amines to isothiocyanates. For example, reacting 1,3-phenylenediamine with allyl isothiocyanate in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere yields the target compound. Reaction temperatures (40–60°C) and stoichiometric ratios (1:2 for diamine:isothiocyanate) are critical for avoiding side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How can researchers confirm the molecular structure of thiourea derivatives like N,N''-1,3-phenylenebis[N'-2-propenylthiourea]?

Methodological Answer: Structural confirmation requires a multi-technique approach:

  • X-ray crystallography resolves bond lengths (e.g., C=S at 1.68 Å) and dihedral angles (e.g., 114.61° between aromatic rings) .
  • NMR spectroscopy identifies proton environments (e.g., δ 5.1–5.4 ppm for allyl protons, δ 7.2–7.8 ppm for aromatic protons) .
  • FT-IR spectroscopy confirms thiourea C=S stretching at ~1250 cm⁻¹ . Cross-referencing with computational models (DFT calculations) validates experimental data .

Q. What safety protocols are essential when handling N,N''-1,3-phenylenebis[N'-2-propenylthiourea] in laboratory settings?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid dermal/ocular exposure (Skin Sens. 1 classification) .
  • Store in airtight containers under inert gas (N₂) to prevent oxidation.
  • Emergency procedures: Immediate rinsing with water for skin contact; activated charcoal for ingestion .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between spectroscopic data and computational modeling results for thiourea derivatives?

Methodological Answer:

  • Replicate experiments under controlled conditions (e.g., solvent purity, degassing) to rule out environmental artifacts.
  • High-resolution techniques : Use synchrotron X-ray diffraction (bond length precision ±0.01 Å) or 2D NMR (e.g., HSQC for carbon-proton correlation) .
  • Solvent effects : Compare DFT simulations in vacuum vs. solvent models (e.g., PCM for DMSO) to align computational and experimental IR/NMR data .

Q. How can reaction conditions be optimized to improve the yield of N,N''-1,3-phenylenebis[N'-2-propenylthiourea] derivatives in multi-step syntheses?

Methodological Answer:

  • Temperature optimization : Use microwave-assisted synthesis (80–100°C, 30 min) to enhance reaction kinetics without thermal degradation .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate thiourea formation.
  • In-situ monitoring : Employ HPLC-MS to track intermediate formation and adjust reagent ratios dynamically .

Q. What advanced spectroscopic methods are suitable for analyzing electronic properties of thiourea derivatives in supramolecular chemistry?

Methodological Answer:

  • UV-Vis spectroscopy : Monitor charge-transfer transitions (λmax 280–320 nm) to assess π-π stacking in crystal lattices .
  • Cyclic voltammetry : Measure redox potentials (E₁/2) to evaluate electron-donating/withdrawing effects of substituents .
  • Single-crystal X-ray diffraction : Map Hirshfeld surfaces to quantify intermolecular interactions (e.g., S···H contacts contributing 12–15% to crystal packing) .

Notes for Experimental Design

  • Contradiction Analysis : When NMR and computational data conflict, verify solvent polarity effects using COSMO-RS simulations .
  • Scale-up Challenges : Pilot-scale reactions may require flow chemistry systems to maintain yield (>85%) and purity (>98%) .

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